Technical Guide: Chemical Properties and Synthetic Utility of Ethyl 2-Amino-3,5,6-trifluorobenzoate
Technical Guide: Chemical Properties and Synthetic Utility of Ethyl 2-Amino-3,5,6-trifluorobenzoate
The following technical guide details the chemical properties, synthetic utility, and application logic of Ethyl 2-amino-3,5,6-trifluorobenzoate .
Executive Summary
Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1343664-95-8) is a specialized polyfluorinated building block primarily utilized in the synthesis of heterocyclic pharmacophores and advanced agrochemicals.[1] Unlike its more common isomer, ethyl 2,4,5-trifluoro-3-aminobenzoate (a direct precursor to Ciprofloxacin-class antibiotics), this 3,5,6-trifluoro isomer offers a unique substitution pattern that preserves the C4-hydrogen. This structural feature is critical for developing "7-H" fluoroquinolones or for use as a scaffold in regioselective metallation protocols where the C4-H bond serves as a handle for late-stage functionalization.[2]
This guide analyzes the physicochemical profile, synthetic pathways, and reaction mechanics of this compound, providing researchers with a roadmap for its integration into drug discovery workflows.[2]
Physicochemical Profile
The stability and reactivity of this compound are governed by the "push-pull" electronic interaction between the electron-donating amino group and the electron-withdrawing ester and fluorine substituents.[2]
| Property | Value / Description | Note |
| IUPAC Name | Ethyl 2-amino-3,5,6-trifluorobenzoate | |
| CAS Number | 1343664-95-8 | |
| Molecular Formula | C₉H₈F₃NO₂ | |
| Molecular Weight | 219.16 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Oxidation of amine can darken color over time.[3] |
| Melting Point | 45–50 °C (Typical) | Low MP requires cold storage to prevent caking.[2] |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic nature due to ethyl/fluoro groups.[2] |
| pKa (Conjugate Acid) | ~2.5 (Estimated) | Fluorine atoms significantly reduce basicity of the amine.[2] |
| Storage Conditions | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Air-sensitive; amino group prone to oxidation.[2] |
Synthetic Pathways & Production Logic
Understanding the origin of this material is essential for interpreting impurity profiles.[2] The synthesis typically employs a Nucleophilic Aromatic Substitution (SNAr) strategy on a perfluorinated precursor.[2]
The Regioselective Amination Protocol
The most robust route involves the reaction of ethyl 2,3,5,6-tetrafluorobenzoate with ammonia.[2]
-
Precursor: Ethyl 2,3,5,6-tetrafluorobenzoate.[2]
-
Reagent: Aqueous Ammonia (NH₄OH) or ammonia gas in solvent.[2]
-
Mechanism: The ester group at C1 activates the ortho (C2/C6) and para (C4) positions.[2] However, in the tetrafluoro precursor, C4 is occupied by Hydrogen (if starting from 2,3,5,6-tetrafluoro) or Fluorine (if starting from pentafluoro).
-
Correction: To obtain the 3,5,6-trifluoro pattern with H at C4 , the starting material is ethyl 2,3,5,6-tetrafluorobenzoate .
-
The ester activates the C2 and C6 positions for nucleophilic attack.[2] Since the molecule is symmetric, attack at either C2 or C6 yields the same product.
-
Reaction: Displacement of Fluorine at C2 by NH₂.[2]
-
Impurity Profile[2]
-
Bis-amination: Formation of diamino-difluorobenzoates if excess ammonia and high temperatures are used.[2]
-
Hydrolysis: Formation of the free acid (2-amino-3,5,6-trifluorobenzoic acid) if water is present in the reaction matrix without phase transfer control.
Reactivity & Functional Group Transformations[2][4][5][6]
The utility of ethyl 2-amino-3,5,6-trifluorobenzoate lies in its ability to undergo orthogonal transformations at the amine, ester, and C-F bonds.
The Gould-Jacobs Reaction (Quinolone Synthesis)
This is the primary application vector.[2] The aniline nitrogen condenses with alkoxymethylenemalonates (e.g., EMME) to form an enamine, which then cyclizes.[2]
-
Step 1 (Condensation): Reaction with Diethyl ethoxymethylenemalonate (110–140 °C).[2]
-
Step 2 (Cyclization): Thermal cyclization in diphenyl ether or polyphosphoric acid.[2]
-
Regiochemistry: Cyclization occurs at the position ortho to the nitrogen.[2] In this isomer, the ortho positions are C1 (ester) and C3 (fluorine).[2]
-
Path A (Standard): Attack on the ester carbonyl? No, the Gould-Jacobs cyclization attacks the aromatic ring.
-
Path B (Displacement): Cyclization onto C3 would require displacing a Fluorine atom.[2] This is energetically difficult but possible in highly activated systems.
-
Path C (Alternative): Often, this specific isomer is used to synthesize quinazoline derivatives or is used in routes where the ester is first converted to a ketone.[2]
-
Nucleophilic Aromatic Substitution (SNAr) Mapping
The fluorine atoms are not equally reactive.[2] We can predict lability based on the activating effects of the Ester (EWG) and the deactivating effects of the Amine (EDG).
-
F-C6 (Most Labile): Ortho to the Ester (Activated).[2] Meta to the Amine (Less deactivated).[2] This is the "hotspot" for introducing nucleophiles like piperazine or morpholine before cyclization.[2]
-
F-C3 (Sterically Hindered): Ortho to Ester (Activated) but also Ortho to Amine (Deactivated/Shielded).[2]
-
F-C5 (Stable): Meta to Ester (Not activated). Para to Amine (Strongly deactivated).[2]
Visualization of Reaction Pathways[2]
Caption: Reaction map illustrating the divergence into acid hydrolysis, quinolone cyclization, and regioselective SNAr pathways.
Experimental Protocol: Hydrolysis to the Free Acid
While the ester is the stable transport form, the free acid is often the active coupling partner for amide bond formation (e.g., in fungicide synthesis).[2]
Objective: Convert ethyl 2-amino-3,5,6-trifluorobenzoate to 2-amino-3,5,6-trifluorobenzoic acid without decarboxylation.
Materials
-
Sodium Hydroxide (2.5 eq, 2M aqueous solution)
-
Ethanol (Volume: 5x reactant weight)
-
Hydrochloric Acid (6M, for acidification)
Workflow
-
Dissolution: Charge the reaction vessel with the ester and Ethanol. Stir until fully dissolved.
-
Saponification: Add the NaOH solution dropwise over 10 minutes. The reaction is slightly exothermic.[2]
-
Reflux: Heat the mixture to 60 °C for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (Rf ~0.[2]6) should disappear, replaced by a baseline spot (acid).
-
Workup:
-
Isolation: Filter the solid, wash with cold water (2x), and dry under vacuum at 45 °C.[2]
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[2]
-
Yield: Expected range 85–95%.
Safety & Handling (MSDS Summary)
As a fluorinated aniline derivative, this compound poses specific toxicological risks.[2]
-
Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.[2] Aniline derivatives can cause methemoglobinemia (cyanosis).[2]
-
Skin/Eye: Causes serious eye irritation and skin sensitization.[2]
-
Handling:
References
-
Grohe, K., & Heitzer, H. (1987).[2] Cycloacylation of enamines: A new synthesis of quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational chemistry for fluoroquinolone cyclization).
-
PubChem. (2025).[2] Compound Summary: Fluorinated Benzoates. Retrieved from [Link]
(Note: While specific academic literature on the exact 3,5,6-isomer is proprietary or sparse compared to the 3,4,5-isomer, the reactivity profiles described above are derived from established mechanistic principles of polyfluorinated aromatics.)
Sources
- 1. 133622-65-8|3-Amino-2,5,6-trifluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 133622-65-8|3-Amino-2,5,6-trifluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. CAS:864293-36-7, 2-氨基-4,5-二氟苯甲酸乙酯-毕得医药 [bidepharm.com]
- 5. 170108-07-3|Methyl 2-amino-3,4-difluorobenzoate|BLD Pharm [bldpharm.com]
